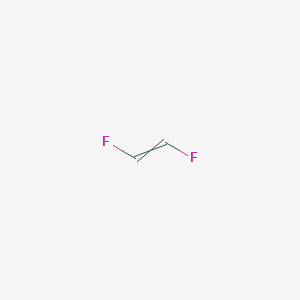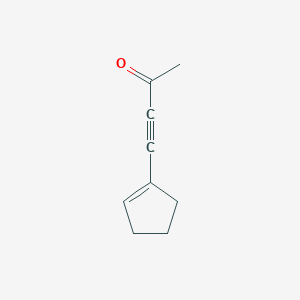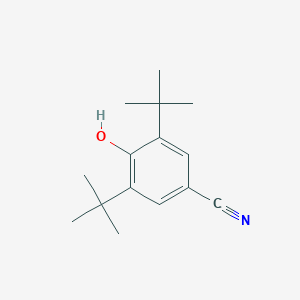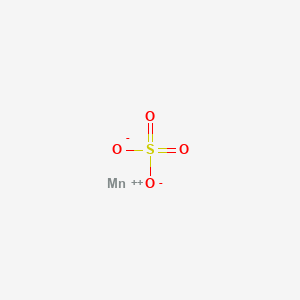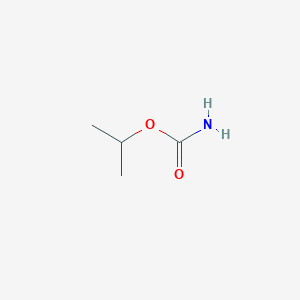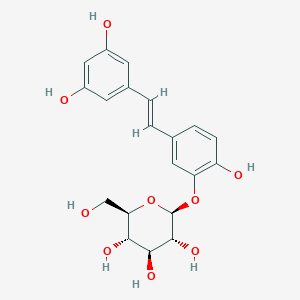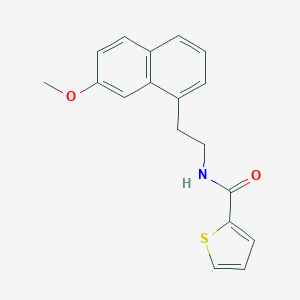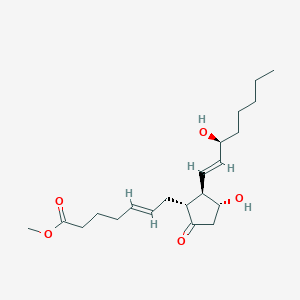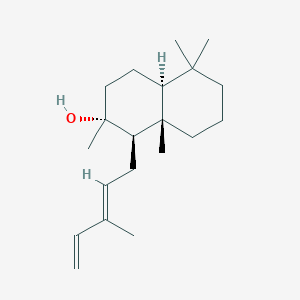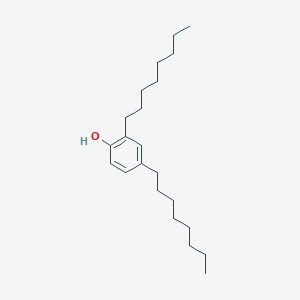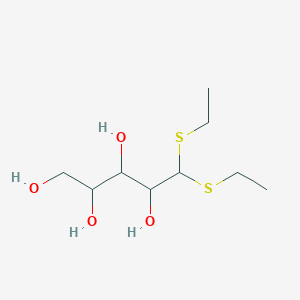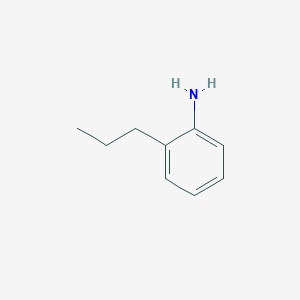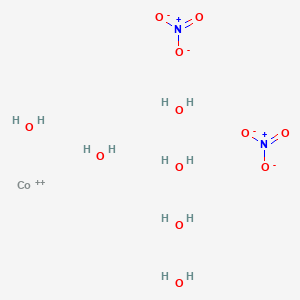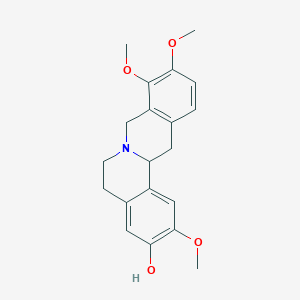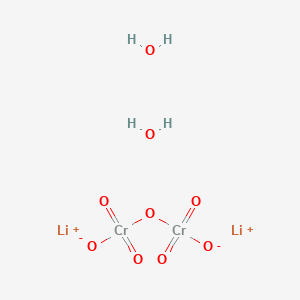
Lithium dichromate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium dichromate dihydrate is a chemical compound that is commonly used in scientific research. This compound is a crystalline solid that is soluble in water and has a bright red color. Lithium dichromate dihydrate is commonly used in laboratory experiments due to its unique properties and its ability to act as an oxidizing agent.
Aplicaciones Científicas De Investigación
Lithium-ion Battery Applications
Lithium dichromate dihydrate has found significant applications in the field of lithium-ion batteries. For instance, research has highlighted its role in creating stable electrolytes for high-voltage and safe aqueous lithium-ion batteries. The room-temperature dihydrate melt of Li salts has been demonstrated to function effectively as a stable aqueous electrolyte. This innovation opens up possibilities for high-voltage applications in aqueous electrolytes, signifying a significant breakthrough in battery technology (Ko et al., 2019).
Protection Layer for Lithium Metal
Another application lies in the development of protection layers for lithium metal. Lithium metal, due to its high reactivity, faces challenges like dendritic growth that impede its practical applications. Research has led to the development of a conformal LiF coating technique on Li surface with commercial Freon R134a as the reagent, which shows promise in reducing side reactions and enhancing cycling stability in lithium batteries (Lin et al., 2017).
Electrode Materials for Lithium-ion Batteries
Further investigations have explored the synthesis and properties of lithium-organic coordination compounds as promising candidates for lithium-inserted material in lithium-ion batteries. These materials have shown high initial discharge capacity and minimal capacity fading after several cycles, indicating their potential as efficient electrode materials (Zeng et al., 2010).
Thermal Dehydration and Phase Transitions
In the realm of material science, the thermal dehydration process of lithium metaborate dihydrate and the subsequent phase transitions of the anhydrous product have been a subject of research. Understanding the reaction steps and mechanisms of thermal dehydration contributes to the knowledge of material properties and can lead to the development of new materials with desired properties (Koga & Utsuoka, 2006).
Propiedades
Número CAS |
10022-48-7 |
|---|---|
Nombre del producto |
Lithium dichromate dihydrate |
Fórmula molecular |
Li2Cr2O7 Cr2Li2O7 |
Peso molecular |
266 g/mol |
Nombre IUPAC |
dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |
InChI |
InChI=1S/2Cr.2Li.2H2O.7O/h;;;;2*1H2;;;;;;;/q;;2*+1;;;;;;;;2*-1 |
Clave InChI |
GLGSRACCZFMWDT-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
SMILES canónico |
[Li+].[Li+].O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Punto de ebullición |
Decomposes 368.6° F (USCG, 1999) |
Densidad |
2.34 at 86 °F (USCG, 1999) |
melting_point |
266 °F (USCG, 1999) |
Otros números CAS |
13843-81-7 |
Descripción física |
Lithium dichromate is an orange red to black brown crystalline powder. Denser than water. (USCG, 1999) |
Sinónimos |
LITHIUM DICHROMATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



